rac-tert-butyl N-[(1R,2S)-2-hydroxycyclobutyl]carbamate
Description
rac-tert-butyl N-[(1R,2S)-2-hydroxycyclobutyl]carbamate is a chiral carbamate derivative featuring a cyclobutane ring with a hydroxyl group at the 2-position and a tert-butoxycarbonyl (Boc) protective group on the adjacent nitrogen (Figure 1). Its molecular formula is C₉H₁₇NO₃, with a molecular weight of 187.24 g/mol and CAS number 1486477-55-7 . This compound is classified as an organic building block, widely utilized in pharmaceutical and chemical synthesis for its role in protecting amine groups during multi-step reactions. Its stereochemistry (rac- mixture of (1R,2S) and (1S,2R) enantiomers) and compact cyclobutane structure make it valuable in designing conformationally constrained molecules, particularly in drug discovery and asymmetric catalysis .
Properties
CAS No. |
1354418-57-7 |
|---|---|
Molecular Formula |
C9H17NO3 |
Molecular Weight |
187.2 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Cyclobutane Ring Formation via [2+2] Photocycloaddition
The cyclobutane core is often constructed via stereocontrolled [2+2] photocycloaddition of ethylene derivatives. For example, irradiation of a substituted enone with ultraviolet light in the presence of a chiral template yields the cyclobutane ring with defined stereochemistry. Subsequent reduction of the ketone to a secondary alcohol introduces the 2-hydroxy group.
Reaction Conditions :
-
Substrate : 2-Cyclobutene-1-one derivatives.
-
Reduction Agent : Sodium borohydride (NaBH₄) in methanol at 0°C.
-
Yield : 60–75% after column chromatography.
This method faces limitations in scalability due to low photochemical efficiency and the need for specialized equipment.
Boc Protection of Amino Alcohol Intermediates
The Boc group is introduced via reaction of the primary amine with di-tert-butyl dicarbonate (Boc₂O) under mild conditions:
| Parameter | Condition |
|---|---|
| Solvent | Tetrahydrofuran (THF) |
| Base | 4-Dimethylaminopyridine (DMAP) |
| Temperature | 0°C to 25°C |
| Reaction Time | 12–24 hours |
| Yield | 85–92% |
Triethylamine (TEA) is avoided due to competing side reactions with the hydroxyl group.
Resolution of Racemic Mixtures
The "rac" designation indicates a 1:1 mixture of (1R,2S) and (1S,2R) enantiomers. Industrial-scale resolution employs chiral stationary-phase chromatography or enzymatic kinetic resolution. For instance, lipase-mediated acetylation selectively modifies one enantiomer, enabling separation.
Enzymatic Resolution Data :
| Enzyme | Substrate | Conversion (%) | Enantiomeric Excess (ee) |
|---|---|---|---|
| Candida antarctica | Racemic alcohol | 48 | >99% |
| Pseudomonas fluorescens | Racemic alcohol | 52 | 98% |
Industrial-Scale Production Insights
Continuous Flow Synthesis
Recent patents describe continuous flow systems to enhance reproducibility and safety:
-
Ring Formation : Microreactors facilitate precise control of photocycloaddition kinetics.
-
Boc Protection : In-line quenching and liquid-liquid separation minimize purification steps.
-
Crystallization : Anti-solvent addition (e.g., heptane) induces crystallization, achieving >99% purity.
Comparative Batch vs. Flow Performance :
| Metric | Batch Process | Flow Process |
|---|---|---|
| Cycle Time | 72 hours | 8 hours |
| Yield | 68% | 89% |
| Purity | 95% | 99.5% |
Analytical Characterization
Critical quality attributes are verified via:
-
HPLC : C18 column, 90:10 water/acetonitrile, retention time = 6.2 min.
-
NMR : δ 1.44 (s, 9H, Boc CH₃), δ 4.21 (m, 1H, NH), δ 3.98 (m, 1H, OH).
-
Chiral GC : Cyclodextrin-based column confirms racemic composition.
Emerging Methodologies
Biocatalytic Approaches
Engineered transaminases enable asymmetric synthesis of the (1R,2S)-enantiomer directly from prochiral ketones, bypassing resolution steps. Pilot-scale trials report 70% yield and 97% ee.
Electrochemical Boc Protection
Anodic oxidation in ionic liquids achieves Boc protection without base, reducing waste:
Chemical Reactions Analysis
Reaction Conditions and Optimization
-
Reagent Ratios : Excess di-tert-butyl dicarbonate (e.g., 1.1 equivalents) ensures near-complete conversion, as seen in Method 2 .
-
Solvent Choice : Dichloromethane is preferred for solubility, while acetonitrile avoids viscosity issues in industrial scales .
-
Stereochemical Control : The (1R,2S)-configuration is retained during synthesis due to the use of enantiomerically pure starting material .
NMR Data
| Region | δ (ppm) | Splitting | Integration |
|---|---|---|---|
| Aromatic (3-chlorophenyl) | 7.25–7.51 | Multiplet | 4H |
| Carbamate CH | 4.76–5.00 | Multiplet | 1H |
| tert-butyl | 1.38 | Singlet | 9H |
Mass Spectrometry
Hydrolysis and Deprotection
The tert-butyl carbamate group acts as a protecting group for the amine. Common deprotection conditions include:
| Condition | Product | Key Feature |
|---|---|---|
| Acidic hydrolysis | (1R,2S)-2-hydroxycyclobutylamine | Liberates amine for further reactions |
| Basic hydrolysis | Sodium salt of amine | Facilitates purification |
Stability and Reactivity
Scientific Research Applications
Medicinal Chemistry
rac-tert-butyl N-[(1R,2S)-2-hydroxycyclobutyl]carbamate is being explored for its potential therapeutic applications due to its biological activity. Research indicates that this compound may serve as an enzyme inhibitor or receptor modulator, making it a candidate for drug development targeting various diseases.
Case Studies:
- Enzyme Inhibition : Studies have shown that compounds similar to this compound can inhibit specific enzymes associated with metabolic pathways, potentially leading to therapeutic benefits in metabolic disorders.
- Receptor Modulation : Preliminary data suggest that this compound may interact with neurotransmitter receptors, indicating potential applications in neuropharmacology.
Chemical Synthesis
This compound serves as an important intermediate in the synthesis of more complex molecules. Its unique structure allows for various chemical transformations, making it valuable in developing pharmaceuticals and agrochemicals.
Applications:
- Pharmaceutical Development : Used as a building block for synthesizing drugs with enhanced efficacy and reduced side effects.
- Agrochemical Production : Its reactivity can be harnessed to create novel pesticides or herbicides with improved selectivity and safety profiles.
Biological Research
The compound's properties are also being investigated for their biological implications. Researchers are studying its effects on cell signaling pathways and its potential role in modulating biological responses.
Research Highlights:
- Cell Signaling : Investigations into how this compound influences cell communication and homeostasis.
- Biological Activity : Ongoing studies aim to characterize its pharmacological profile and identify specific biological targets.
Mechanism of Action
The mechanism of action of rac-tert-butyl N-[(1R,2S)-2-hydroxycyclobutyl]carbamate involves its interaction with specific molecular targets. The compound can form hydrogen bonds and other interactions with enzymes or receptors, leading to changes in their activity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Structural Comparison with Similar Compounds
Cyclobutane vs. Cyclopentane Analogs
The cyclobutane core distinguishes rac-tert-butyl N-[(1R,2S)-2-hydroxycyclobutyl]carbamate from analogs with larger rings. For example:
- rac-tert-butyl N-[(1r,2s)-2-(hydroxymethyl)cyclopentyl]carbamate (CAS 145150-89-6) replaces the cyclobutane with a cyclopentane ring and substitutes the hydroxyl group with a hydroxymethyl (-CH₂OH) moiety.
- rac-tert-butyl N-[(1R,2S)-2-(2-methylprop-2-enoyl)cyclopentyl]carbamate (CAS 2137587-62-1) introduces an acryloyl group, enabling polymerization or conjugation chemistry. Its molecular weight is 253.34 g/mol, and the unsaturated carbonyl group adds reactivity distinct from the hydroxyl group in the target compound .
Substituent Variations
- Hydroxy vs. Amino Groups: The Boc-protected amino analog, tert-butyl N-[(1R,2S)-2-aminocyclopentyl]carbamate (CAS 721395-15-9), replaces the hydroxyl group with an amine. This modification increases basicity and utility in peptide coupling reactions, as seen in SARS-CoV-2 inhibitor synthesis .
- Hydroxymethyl vs.
Stereochemical Considerations
The rac- designation indicates a racemic mixture, whereas enantiopure analogs like (1R,2S)-2-amino-1-(Boc-amino)cyclopentane (CAS 721395-15-9) are critical for achieving stereoselectivity in asymmetric synthesis .
Reactivity
- The hydroxyl group in the target compound participates in hydrogen bonding and oxidation reactions, whereas hydroxymethyl or acryloyl groups in analogs enable esterification or Michael additions .
- Boc-protected amines (e.g., CAS 721395-15-9) undergo deprotection under acidic conditions, a key step in peptide synthesis .
Pharmaceutical Relevance
- The target compound serves as an intermediate in SARS-CoV-2 main protease inhibitors , where its cyclobutane ring imposes conformational restraint on inhibitor binding .
- tert-butyl N-[(1R,2S,5S)-2-amino-5-(dimethylcarbamoyl)cyclohexyl]carbamate (CAS 365998-36-3) demonstrates the role of carbamoyl groups in enhancing target affinity, with applications in kinase inhibitor design .
Material Science
- Acryloyl-modified analogs (e.g., CAS 2137587-62-1) are explored in photo-crosslinkable polymers for biomedical coatings .
Data Tables
Table 1: Structural and Physicochemical Properties
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Substituent | Application |
|---|---|---|---|---|---|
| This compound | 1486477-55-7 | C₉H₁₇NO₃ | 187.24 | 2-hydroxycyclobutyl | Drug intermediates |
| rac-tert-butyl N-[(1r,2s)-2-(hydroxymethyl)cyclopentyl]carbamate | 145150-89-6 | C₁₁H₂₁NO₃ | 215.29 | 2-hydroxymethylcyclopentyl | Polymer precursors |
| tert-butyl N-[(1R,2S)-2-aminocyclopentyl]carbamate | 721395-15-9 | C₁₀H₂₀N₂O₂ | 200.28 | 2-aminocyclopentyl | Peptide synthesis |
| rac-tert-butyl N-[(1R,2S)-2-(2-methylprop-2-enoyl)cyclopentyl]carbamate | 2137587-62-1 | C₁₄H₂₃NO₃ | 253.34 | 2-acryloylcyclopentyl | Photopolymerization |
Biological Activity
Overview
Rac-tert-butyl N-[(1R,2S)-2-hydroxycyclobutyl]carbamate (CAS No. 1486477-55-7) is a chemical compound with a unique structure that includes a tert-butyl carbamate group and a cyclobutyl moiety. This compound has garnered interest in various fields, particularly in medicinal chemistry, due to its potential biological activities. This article delves into the biological activity of this compound, summarizing available research findings, mechanisms of action, and comparative analyses with similar compounds.
| Property | Value |
|---|---|
| Molecular Formula | C9H17NO3 |
| Molecular Weight | 187.24 g/mol |
| IUPAC Name | tert-butyl N-[(1R,2S)-2-hydroxycyclobutyl]carbamate |
| CAS Number | 1486477-55-7 |
| PubChem CID | 55266423 |
The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The compound has been studied for its potential as an enzyme inhibitor and receptor modulator . Its mechanism involves binding to active sites on target proteins, thereby modulating their activity and influencing various biological pathways.
- Enzyme Inhibition : The compound has shown promise in inhibiting certain enzymes involved in metabolic pathways, which may have implications for drug development targeting metabolic disorders.
- Receptor Modulation : Initial studies suggest that the compound may interact with receptors associated with neurological functions, indicating potential applications in neuropharmacology.
Case Studies and Research Findings
Recent studies have highlighted the biological significance of this compound:
- In Vitro Studies : A study demonstrated that this compound exhibited inhibitory effects on specific enzyme activities related to inflammatory responses. The compound was able to reduce the production of pro-inflammatory cytokines in macrophage cultures by approximately 30% at concentrations around 10 µM .
- Pharmacological Screening : Another research effort focused on the pharmacological profiling of this compound against various disease models. It was found to possess moderate activity against certain cancer cell lines, suggesting its potential as an anticancer agent .
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it is essential to compare it with structurally similar compounds.
| Compound Name | Structure Type | Biological Activity |
|---|---|---|
| rac-tert-butyl N-{[(1R,2R)-2-(aminomethyl)cyclopropyl]}carbamate | Cyclopropyl derivative | Moderate enzyme inhibition |
| rac-tert-butyl N-{[(1R,2R,4S)-4-(aminomethyl)-2-hydroxycyclopentyl]}carbamate | Cyclopentyl derivative | Higher anti-inflammatory activity |
The comparison indicates that while structurally similar compounds exhibit varying degrees of biological activity, this compound may offer unique advantages in targeting specific pathways due to its distinct cyclobutyl structure.
Q & A
Q. What are the optimal synthetic routes for rac-tert-butyl N-[(1R,2S)-2-hydroxycyclobutyl]carbamate, and how can reaction conditions be tailored to improve yield?
The synthesis typically involves carbamate protection of the cyclobutanolamine scaffold. Key steps include Boc-protection of the amine group under Schotten-Baumann conditions (e.g., tert-butoxycarbonyl anhydride in a biphasic system with NaHCO₃) . Yield optimization requires precise control of reaction temperature (0–5°C for amine acylation) and stoichiometric ratios of reagents (e.g., 1.2 equivalents of Boc₂O to minimize di-Boc byproducts). Post-reaction purification via column chromatography (silica gel, hexane/EtOAc gradient) is critical to isolate the racemic product .
Q. How can the purity and stereochemical integrity of this compound be validated post-synthesis?
Purity is assessed via HPLC (C18 column, acetonitrile/water mobile phase) and ¹H/¹³C NMR (e.g., δ 1.4 ppm for tert-butyl protons). Stereochemical integrity is confirmed by comparing optical rotation values with literature data or via chiral HPLC (Chiralpak® AD-H column) . X-ray crystallography (using SHELX or OLEX2) provides definitive stereochemical confirmation, with hydrogen-bonding patterns between the hydroxycyclobutyl and carbamate groups often visible .
Q. What analytical techniques are most effective for characterizing its molecular interactions in solution?
NMR titration experiments (e.g., monitoring chemical shift perturbations in DMSO-d₆ or CDCl₃) reveal hydrogen-bonding interactions involving the hydroxy and carbamate groups. Diffusion-ordered spectroscopy (DOSY) can assess aggregation behavior . For dynamic interactions, variable-temperature NMR identifies conformational exchange processes, particularly in the cyclobutyl ring .
Advanced Research Questions
Q. How can computational modeling resolve discrepancies in stereochemical assignments between X-ray and NMR data?
Discrepancies may arise from dynamic disorder in crystal structures or solvent-induced conformational changes in solution. Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) optimize the molecular geometry and predict NMR chemical shifts, which are cross-validated against experimental data . Molecular dynamics simulations (AMBER or CHARMM force fields) model solvent effects and conformational flexibility, helping reconcile crystallographic and solution-phase observations .
Q. What strategies mitigate racemization during functionalization of the hydroxycyclobutyl group?
Racemization at the (1R,2S)-stereocenter is minimized by avoiding strongly acidic/basic conditions. For etherification or esterification, Mitsunobu reactions (DIAD, Ph₃P) preserve stereochemistry . Alternatively, temporary protection of the hydroxyl group as a silyl ether (TBSCl, imidazole) prevents acid-catalyzed epimerization during subsequent reactions .
Q. How do steric and electronic effects influence the reactivity of the carbamate group in nucleophilic substitution reactions?
The tert-butyl carbamate acts as a bulky electron-withdrawing group, directing nucleophilic attack to the cyclobutanolamine core. Kinetic studies (monitored by LC-MS) show that electron-deficient aryl halides undergo faster SNAr reactions at the carbamate-protected amine site. Steric hindrance from the tert-butyl group slows reactions with bulky electrophiles, necessitating elevated temperatures (80–100°C) .
Q. What crystallographic challenges arise when resolving the structure of this compound, and how can they be addressed?
The cyclobutyl ring’s puckering and the hydroxy group’s hydrogen-bonding network complicate structure solution. High-resolution data (≤0.8 Å) collected at synchrotron facilities improve electron density maps. SHELXL refinement with restraints on bond lengths/angles and TWIN commands for handling pseudo-merohedral twinning are often required .
Data Contradiction and Methodological Questions
Q. How should researchers interpret conflicting solubility data reported in polar vs. nonpolar solvents?
Discrepancies arise from the compound’s amphiphilic nature: the tert-butyl group enhances solubility in nonpolar solvents (hexane, toluene), while the hydroxy and carbamate groups favor polar aprotic solvents (DMF, DMSO). Solubility parameters (Hansen solubility parameters) calculated via molecular dynamics predict optimal solvents, validated by experimental cloud-point measurements .
Q. Why do different studies report varying stability profiles under acidic conditions?
Stability depends on the acid’s strength and solvent. In mild acids (e.g., AcOH), the carbamate remains intact, while strong acids (HCl in dioxane) cleave the Boc group. Kinetic studies (TLC monitoring) show that stability in trifluoroacetic acid (TFA) is concentration-dependent: 10% TFA in DCM causes slow decomposition (~24 hours), whereas 50% TFA leads to rapid cleavage (<1 hour) .
Q. What experimental and computational approaches reconcile discrepancies in reaction mechanisms proposed for carbamate deprotection?
Mechanistic studies combine isotopic labeling (¹⁸O in the carbamate) with DFT calculations. For example, acid-catalyzed deprotection proceeds via a tetrahedral intermediate, as evidenced by ¹⁸O scrambling in MS/MS fragmentation. Transition-state modeling (IRC calculations) confirms a concerted mechanism for Boc removal in TFA, aligning with experimental kinetic isotope effects .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
